(2-Methylbenzimidazolyl)methylthiomethane-1-thione
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Overview
Description
(2-Methylbenzimidazolyl)methylthiomethane-1-thione is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzimidazolyl)methylthiomethane-1-thione typically involves the condensation of o-phenylenediamine with acetic acid. The mixture is heated at 100°C for 2 hours, followed by slow cooling. A 10% sodium hydroxide solution is then added until the mixture becomes slightly alkaline. The resulting product is filtered, washed with cold water, and recrystallized with water. Activated charcoal is used for decolorization, yielding the final product with a 68% yield .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzimidazolyl)methylthiomethane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomethane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups replacing the thiomethane group.
Scientific Research Applications
(2-Methylbenzimidazolyl)methylthiomethane-1-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various benzimidazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of (2-Methylbenzimidazolyl)methylthiomethane-1-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A closely related compound with similar biological activities but lacking the thiomethane group.
Benzimidazole: The parent compound of the benzimidazole family, widely studied for its diverse biological properties.
1-Methyl-2-methylbenzimidazole: Another derivative with a methyl group at the 1-position, exhibiting different reactivity and biological activities.
Uniqueness
(2-Methylbenzimidazolyl)methylthiomethane-1-thione is unique due to the presence of the thiomethane group, which imparts distinct chemical reactivity and biological properties
Properties
IUPAC Name |
methyl 2-methylbenzimidazole-1-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-11-8-5-3-4-6-9(8)12(7)10(13)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFZUIXUESLUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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